1-溴-4-硝基苯-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

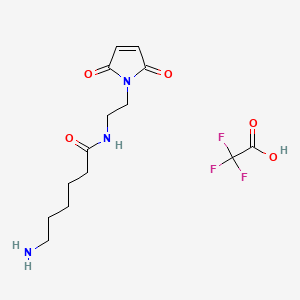

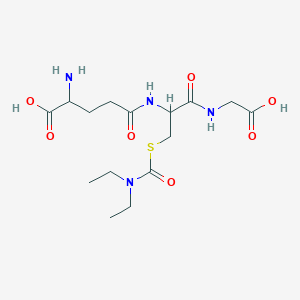

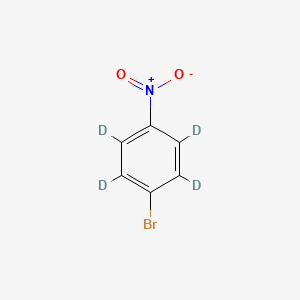

1-Bromo-4-nitrobenzene-d4 is a stable isotope labelled compound with the molecular formula C6 2H4 Br N O2 and a molecular weight of 206.03 . It is used in synthetic chemistry as a reference tool .

Synthesis Analysis

The synthesis of 1-Bromo-4-nitrobenzene involves the electrochemical reduction at zinc microelectrodes in an ionic liquid . It also undergoes a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-nitrobenzene-d4 is represented by the IUPAC Standard InChI: InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D .Chemical Reactions Analysis

The radical anions of 1-Bromo-4-nitrobenzene are reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide, ([C4mPyrr] [NTf2]), as shown by voltammetric measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-nitrobenzene-d4 include a molecular weight of 202.01 g/mol . The compound is a solid at room temperature .科学研究应用

Organic Polymer Solar Cells

1-Bromo-4-nitrobenzene-d4 has been used in the active layer of organic polymer solar cells to improve their performance . The addition of 1-Bromo-4-nitrobenzene-d4 to the active layer based on P3HT/PCBM has shown to increase the energy conversion efficiency from 2.2% to 3.4%, an increase of 54%, when the additive volume of 1-Bromo-4-Nitrobenzene was 25wt% .

Synthesis Material Intermediate

1-Bromo-4-nitrobenzene-d4 can be employed as a synthesis material intermediate . This means it can be used in the production of other compounds in a multi-step synthesis process.

Pharmaceutical Intermediate

It is also used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs.

Electrophilic Aromatic Substitution Reactions

1-Bromo-4-nitrobenzene-d4 undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a substituent, such as a hydrogen atom, on an aromatic ring. This property makes it useful in organic chemistry for the synthesis of a wide variety of compounds.

Nitration of Bromobenzene

1-Bromo-4-nitrobenzene-d4 is produced from the nitration of bromobenzene . The nitration reaction involves the substitution of a nitro group (NO2) for a hydrogen atom on bromobenzene. This reaction is a common method for introducing a nitro group into an aromatic ring.

Solubility Studies

1-Bromo-4-nitrobenzene-d4 is insoluble in water and almost transparent in hot ethyl alcohol . This property can be useful in studies related to solubility and the development of new solvents or extraction techniques.

作用机制

Target of Action

1-Bromo-4-nitrobenzene-d4 is a deuterated compound of 1-Bromo-4-nitrobenzene The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that deuterated compounds have gained attention because of their potential to affect the pharmacokinetic and metabolic profiles of drugs . The compound may interact with its targets, leading to changes at the molecular level. More detailed studies are required to elucidate these interactions.

Biochemical Pathways

Deuterated compounds are often used as tracers for quantitation during the drug development process , which suggests that they may be involved in various biochemical pathways

Pharmacokinetics

It’s known that the substitution of hydrogen with deuterium can potentially affect the pharmacokinetic profile of a compound . This could impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

As a deuterated compound, it may have unique effects on cellular processes due to the presence of deuterium . More research is needed to describe these effects in detail.

Action Environment

It’s known that the compound is stable under normal conditions

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661830 |

Source

|

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350820-19-8 |

Source

|

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)